Validated Synthetic Utility: Exclusive Use in a Patented Quinolone Intermediate Pathway
6-Amino-2,3-difluorobenzonitrile is the sole starting material described in Czech Patent CZ 309045 B6 for the preparation of key quinolone intermediates. The patent explicitly states that the compound is 'useful in the synthesis of intermediates for the synthesis of quinolones with antibacterial activities' [1]. In contrast, other isomeric aminodifluorobenzonitriles, such as 4-amino-3,5-difluorobenzonitrile, are cited in the literature for different targets, like AKR1C3 inhibitors, but lack this specific, validated link to the quinolone class [2]. This establishes a direct, application-specific differentiation.
| Evidence Dimension | Validated Application Pathway |
|---|---|
| Target Compound Data | Quinolone antibacterial intermediates (Patent CZ 309045 B6) |
| Comparator Or Baseline | 4-Amino-3,5-difluorobenzonitrile (CAS 110301-23-0) |
| Quantified Difference | Qualitative difference in validated target class |
| Conditions | Literature and patent analysis |
Why This Matters
For procurement, this validates that the compound is fit-for-purpose for quinolone synthesis projects, unlike isomers which are not documented for this application.
- [1] Stýskala, J.; Cankař, P.; Hradil, P. Method of preparing 6-amino-2,3-difluorobenzonitrile. Czech Patent CZ 309045 B6, November 11, 2020. View Source
- [2] NBInno. The Role of 4-Amino-3,5-difluorobenzonitrile in Pharmaceutical Synthesis. 2025. View Source
